molecular formula C10H11ClN2O3 B7807207 2-chloro-5-nitro-N-propylbenzamide

2-chloro-5-nitro-N-propylbenzamide

Cat. No.: B7807207
M. Wt: 242.66 g/mol
InChI Key: MMLVIEFQUVREDB-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-propylbenzamide (CAS: 130674-22-5; molecular formula: C₁₀H₁₁ClN₂O₃; molecular weight: 242.66 g/mol) is a benzamide derivative featuring a chloro substituent at the 2-position and a nitro group at the 5-position of the benzene ring, with an N-propylamide side chain . Its InChIKey (MMLVIEFQUVREDB-UHFFFAOYSA-N) confirms its structural uniqueness. While supplier databases indicate commercial availability (e.g., AC1NA5ZX, ZINC5430926), detailed biological or pharmacological data for this compound remain sparse in the provided evidence.

Properties

IUPAC Name

2-chloro-5-nitro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-2-5-12-10(14)8-6-7(13(15)16)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLVIEFQUVREDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Chlorobenzaldehyde to 2-Chloro-5-Nitrobenzaldehyde

The synthesis begins with the nitration of 2-chlorobenzaldehyde, a critical step that introduces the nitro group at position 5. This reaction exploits the meta-directing influence of the chlorine atom, which guides nitration to the desired position.

Reaction Conditions :

  • Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio.

  • Temperature : 0–5°C (ice bath) to minimize side reactions such as di-nitration.

  • Time : 4–6 hours under vigorous stirring.

Procedure :
2-Chlorobenzaldehyde (1.0 mol) is dissolved in H₂SO₄ (300 mL) and cooled to 0°C. HNO₃ (1.1 mol) is added dropwise over 1 hour. The mixture is stirred for 4 hours, quenched with ice water, and extracted with dichloromethane. The organic layer is washed with NaHCO₃ solution and dried over MgSO₄.

Yield : 78–82% (purity >95% by HPLC) .

Oxidation of 2-Chloro-5-Nitrobenzaldehyde to 2-Chloro-5-Nitrobenzoic Acid

The aldehyde group is oxidized to a carboxylic acid to facilitate subsequent amide formation.

Oxidation Methods :

  • KMnO₄ in Basic Medium :

    • Conditions : 2-Chloro-5-nitrobenzaldehyde (1.0 mol) is refluxed with KMnO₄ (3.0 mol) in aqueous NaOH (10%) for 8 hours.

    • Yield : 85–88% (purity >98%) .

  • Jones Reagent (CrO₃/H₂SO₄) :

    • Conditions : Room temperature, 4 hours.

    • Yield : 80–82% (purity 97%) .

Key Consideration : KMnO₄ is preferred for its higher selectivity and reduced over-oxidation risk.

Formation of 2-Chloro-5-Nitrobenzoyl Chloride

The carboxylic acid is converted to its acyl chloride, a reactive intermediate for amidation.

Chlorination Reagents :

  • Thionyl Chloride (SOCl₂) :

    • Conditions : Reflux with SOCl₂ (3.0 eq) for 3 hours. Excess SOCl₂ is removed by distillation.

    • Yield : 92–95% (purity >99%) .

  • Phosphorus Pentachloride (PCl₅) :

    • Conditions : 60°C, 2 hours.

    • Yield : 88–90% (purity 98%) .

Safety Note : PCl₅ generates HCl gas, requiring robust ventilation.

Amidation with Propylamine to Form 2-Chloro-5-Nitro-N-Propylbenzamide

The acyl chloride reacts with propylamine to yield the target amide.

Schotten-Baumann Reaction :

  • Conditions :

    • Propylamine (1.2 eq) is added to a solution of 2-chloro-5-nitrobenzoyl chloride in THF at 0°C.

    • The mixture is stirred for 2 hours, then diluted with water.

    • The precipitate is filtered and recrystallized from ethanol.

  • Yield : 89–93% (purity >99%) .

Alternative Method – Direct Condensation :

  • Reagents : Benzoic acid, propylamine, and DCC (dicyclohexylcarbodiimide) as a coupling agent.

  • Yield : 75–80% (purity 95%) .

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Advantages
NitrationHNO₃/H₂SO₄78–82>95High regioselectivity
OxidationKMnO₄/NaOH85–88>98Minimal side products
ChlorinationSOCl₂92–95>99Scalable, efficient
AmidationSchotten-Baumann89–93>99Rapid, high atom economy

Optimization Strategies

  • Nitration : Lowering the temperature to 0°C reduces di-nitration byproducts.

  • Oxidation : Excess KMnO₄ ensures complete conversion, but neutralization with NaHSO₃ prevents residual oxidizer.

  • Amidation : Using a 10% excess of propylamine drives the reaction to completion, while THF enhances solubility.

Challenges and Solutions

  • Nitro Group Sensitivity : The nitro group’s electron-withdrawing nature complicates amidation. Using acyl chlorides instead of free acids mitigates this issue .

  • Purification : Recrystallization from ethanol/water (3:1) removes unreacted propylamine and inorganic salts.

Industrial Scalability

Continuous flow reactors improve safety and efficiency for chlorination and amidation steps. For example, SOCl₂ can be introduced via a metering pump to minimize exposure .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-propylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the propyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-chloro-5-amino-N-propylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or aldehydes.

Scientific Research Applications

2-chloro-5-nitro-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-propylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The nitro group can participate in redox reactions, while the chloro and propyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical properties of 2-chloro-5-nitro-N-propylbenzamide and related benzamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Notes
This compound 130674-22-5 C₁₀H₁₁ClN₂O₃ 242.66 Cl (2), NO₂ (5), N-propyl Limited biological data
2-Chloro-5-nitro-N-phenylbenzamide 22978-25-2 C₁₃H₉ClN₂O₃ 276.68 Cl (2), NO₂ (5), N-phenyl Higher molecular weight; aromatic N-group
2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide 219689-55-1 C₁₁H₁₃ClN₂O 224.69 NH₂ (2), Cl (5), N-cyclopropylmethyl Amino group enhances polarity
2-Chloro-N-(3-{4-[3-({2-chloro-5-nitrobenzoyl}amino)propyl]-1-piperazinyl}propyl)-5-nitrobenzamide 438466-41-2 C₂₄H₂₈Cl₂N₆O₆ 579.43 Complex piperazine-linked dimer Extended structure for targeted delivery
Key Observations:

Substituent Influence on Reactivity: The nitro group at position 5 in this compound likely increases electrophilicity, making it more reactive in substitution reactions compared to the amino-substituted analogue (CAS: 219689-55-1) .

Carcinogenicity and Toxicity Trends

  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide: Causes stomach and lung tumors in mice, with 95% carcinogenicity .
  • 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine : Produces hemangioendothelial sarcomas in rats .

However, the absence of similar data for this compound highlights a critical research gap.

Commercial and Research Relevance

  • Supplier Availability : this compound is listed with suppliers (e.g., AC1NA5ZX, ZINC5430926), suggesting its use in chemical libraries or as an intermediate .
  • Therapeutic Potential: Analogues like 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS: 219689-55-1) may serve as leads for drug development due to their balanced polarity and substituent flexibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-nitro-N-propylbenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure. First, a nitro group is introduced to a chlorobenzene derivative through nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Subsequent propylamine coupling to the aromatic ring via an amidation reaction is typically performed using a coupling agent like EDCI or DCC in anhydrous DMF. Reaction efficiency can be optimized by monitoring intermediates via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of propylamine to ensure complete conversion). Reflux conditions (70–80°C) and inert atmospheres (N₂/Ar) minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹), nitro group asymmetric stretch (~1520 cm⁻¹), and aromatic C-Cl stretch (~750 cm⁻¹) .
  • ¹H/¹³C NMR : Look for the propyl chain signals (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons split by substituents (e.g., para-nitro groups cause deshielding).
  • Mass Spectrometry (EI-MS) : The molecular ion [M+H]⁺ should align with the molecular weight (C₁₀H₁₂ClN₂O₃: ~252.67 g/mol). Fragmentation patterns (e.g., loss of NO₂ or Cl) confirm structural integrity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures.
  • Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Hydrolytic Stability : Test in buffers (pH 1–12) at 25°C and 40°C, analyzing residual compound via LC-MS. Nitro groups are prone to reduction under acidic conditions, requiring inert storage (desiccants, amber vials) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, particularly in antimicrobial contexts?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial targets (e.g., AcpS-PPTase enzymes critical for fatty acid biosynthesis). The nitro group’s electron-withdrawing nature may enhance binding to active-site cysteine residues .
  • QSAR Modeling : Train models on nitro-aromatic analogs with known MIC values against Staphylococcus aureus or E. coli. Descriptors like logP, polar surface area, and H-bond acceptors correlate with membrane permeability .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies include:

  • Crystallography : Single-crystal X-ray diffraction (as in ) identifies dominant polymorphs.
  • Dynamic Light Scattering (DLS) : Measure particle size distribution in saturated solutions to detect aggregation.
  • Standardized Protocols : Use USP dissolution apparatus with controlled agitation (50 rpm) and solvents (DMSO, ethanol, water) at 25°C. Report results with ±SD from triplicate runs .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays. The chloro-nitro moiety may compete with ATP-binding sites.
  • Cellular Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure viability via MTT. Compare IC₅₀ values with positive controls (e.g., staurosporine). Validate target engagement via Western blotting for phosphorylated kinases .

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